Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate
Overview
Description
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate: is a complex organic compound that belongs to the class of nicotinates It is characterized by the presence of a cyano group, a dimethoxymethyl group, and a mercapto group attached to a nicotinate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where aromatic amines react with ethyl cyanoacetate under solvent-free conditions at elevated temperatures . Another approach involves the functionalization of pyridine derivatives, where specific reagents and catalysts are used to introduce the cyano, dimethoxymethyl, and mercapto groups onto the nicotinate structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides under appropriate conditions.
Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The dimethoxymethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Primary amines.
Substitution: Substituted nicotinates with various functional groups.
Scientific Research Applications
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Methyl 5-cyano-2-(dimethoxymethyl)-6-mercaptonicotinate: can be compared with other nicotinate derivatives that have similar functional groups, such as:
Uniqueness:
- The presence of the dimethoxymethyl and mercapto groups in this compound imparts unique chemical properties, such as increased reactivity and potential for forming diverse chemical bonds. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 5-cyano-2-(dimethoxymethyl)-6-sulfanylidene-1H-pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-15-10(14)7-4-6(5-12)9(18)13-8(7)11(16-2)17-3/h4,11H,1-3H3,(H,13,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUSLWAUDLOCIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=C(C(=S)N1)C#N)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372568 | |
Record name | Methyl 5-cyano-2-(dimethoxymethyl)-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264225-72-1 | |
Record name | Methyl 5-cyano-2-(dimethoxymethyl)-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.